REACTION_CXSMILES
|
Br[C:2]1[S:6][C:5]([C:7]([OH:9])=[O:8])=[CH:4][CH:3]=1.[CH2:10]([SH:24])[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23].CC(N(C)C)=O.C[O-].[Na+]>CO>[CH2:10]([S:24][C:2]1[S:6][C:5]([C:7]([OH:9])=[O:8])=[CH:4][CH:3]=1)[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23] |f:3.4|
|
Name
|
|
Quantity
|
18.6 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(S1)C(=O)O
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCC)S
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)N(C)C
|
Name
|
sodium methoxide
|
Quantity
|
10.8 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated
|
Type
|
DISTILLATION
|
Details
|
to distill off
|
Type
|
TEMPERATURE
|
Details
|
The mixture is refluxed for 24 hours after which the mixture
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
is cooled
|
Type
|
ADDITION
|
Details
|
poured into a water-ice mixture
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the precipitate washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The solid obtained
|
Type
|
CUSTOM
|
Details
|
is crystallized from the methanol
|
Type
|
CUSTOM
|
Details
|
then recrystallized from hexane
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCCCC)SC1=CC=C(S1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |